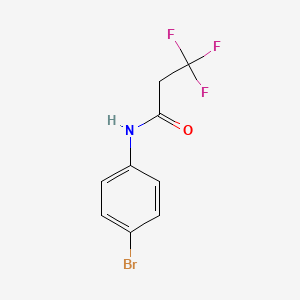

N-(4-bromophenyl)-3,3,3-trifluoropropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-bromophenyl)-3,3,3-trifluoropropanamide is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents. This compound is also known as BPTP and has a molecular formula of C10H8BrF3NO.

Wirkmechanismus

BPTP binds to the voltage-sensor domain of Nav1.7, preventing the channel from opening in response to depolarization. This results in a decrease in the influx of sodium ions into the cell, which in turn reduces the generation and transmission of action potentials. This mechanism of action is similar to that of other sodium channel blockers such as lidocaine and tetrodotoxin.

Biochemical and Physiological Effects:

BPTP has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. It has also been shown to reduce itch in animal models of pruritus. BPTP has a high selectivity for Nav1.7 over other sodium channels, which reduces the risk of off-target effects. However, it is important to note that BPTP has not been tested in humans and its safety and efficacy in humans are not yet known.

Vorteile Und Einschränkungen Für Laborexperimente

BPTP is a useful tool for studying the role of Nav1.7 in pain and other physiological processes. Its high selectivity for Nav1.7 over other sodium channels reduces the risk of off-target effects. However, its effectiveness in reducing pain and itch has only been demonstrated in animal models, and its safety and efficacy in humans are not yet known. Additionally, the synthesis of BPTP is complex and requires the use of hazardous chemicals.

Zukünftige Richtungen

There are several future directions for research on BPTP. One area of focus could be the development of more efficient synthesis methods for BPTP. Another area of focus could be the testing of BPTP in human clinical trials to determine its safety and efficacy as a pain and itch medication. Additionally, further research could be conducted to investigate the role of Nav1.7 in other physiological processes and to develop more selective inhibitors of this channel.

Synthesemethoden

The synthesis of BPTP involves the reaction of 4-bromobenzoic acid with 3,3,3-trifluoro-2-hydroxypropanamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified by recrystallization or chromatography.

Wissenschaftliche Forschungsanwendungen

BPTP is used in scientific research as a selective inhibitor of the voltage-gated sodium channel Nav1.7. This channel is involved in the transmission of pain signals, and its inhibition has been shown to be effective in reducing pain in animal models. BPTP has also been used to study the role of Nav1.7 in other physiological processes such as nociception and itch.

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-3,3,3-trifluoropropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO/c10-6-1-3-7(4-2-6)14-8(15)5-9(11,12)13/h1-4H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWJWTWBYXCQGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[2-(4-Chlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7469392.png)

![4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469481.png)